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Compound of Interest

Compound Name: Cetamolol Hydrochloride

Cat. No.: B1668415 Get Quote

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the

quantification of Cetamolol Hydrochloride in bulk and pharmaceutical dosage forms is

presented. This method is crucial for quality control and ensuring the potency and purity of the

drug product.

Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of Cetamolol
Hydrochloride is provided in Table 1. These conditions were established to ensure a robust

and efficient separation with a reasonable analysis time.

Table 1: Optimized HPLC Conditions for Cetamolol Hydrochloride Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1668415?utm_src=pdf-interest
https://www.benchchem.com/product/b1668415?utm_src=pdf-body
https://www.benchchem.com/product/b1668415?utm_src=pdf-body
https://www.benchchem.com/product/b1668415?utm_src=pdf-body
https://www.benchchem.com/product/b1668415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition

Instrument Agilent 1120 series or equivalent

Column Chromasil C18 (4.6 x 250 mm, 5 µm)

Mobile Phase Methanol: Water (60:40 v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 272 nm

Injection Volume 20 µL

Column Temperature 30°C

Run Time 10 minutes

Experimental Protocols
Standard Solution Preparation
A standard stock solution of Cetamolol Hydrochloride is prepared by accurately weighing and

dissolving 10 mg of the reference standard in 100 mL of HPLC grade methanol to achieve a

concentration of 100 µg/mL. Working standard solutions are then prepared by further diluting

the stock solution with the mobile phase to fall within the desired calibration range.

Sample Preparation
For the analysis of pharmaceutical dosage forms (e.g., tablets), a representative number of

tablets are weighed and finely powdered. An amount of powder equivalent to a single dose is

accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable

solvent, typically the mobile phase, and the solution is sonicated and filtered through a 0.45 µm

membrane filter to remove any particulate matter before injection into the HPLC system.[1]

Method Validation
The analytical method is validated according to the International Council for Harmonisation

(ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters

include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of

quantitation (LOQ).
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Linearity: The linearity of the method is established by analyzing a series of dilutions of the

standard solution over a specified concentration range.

Accuracy: The accuracy is determined by recovery studies, where a known amount of the

standard drug is spiked into a placebo mixture and analyzed.

Precision: The precision of the method is evaluated by performing replicate injections of the

same sample and expressing the results as the relative standard deviation (RSD).

Specificity: The specificity is assessed by demonstrating that there is no interference from

excipients or degradation products at the retention time of Cetamolol Hydrochloride.

A summary of typical validation parameters for a similar compound, Tapentadol Hydrochloride,

is presented in Table 2 for reference.[2]

Table 2: Representative Method Validation Data

Parameter Result

Linearity Range 100-1000 ng/mL

Correlation Coefficient (r²) 0.9980

Limit of Quantitation (LOQ) 100 ng/mL

Mean Recovery 85.20%

Precision (RSD) < 2%

System Suitability
System suitability tests are an integral part of the HPLC method to ensure the chromatographic

system is performing adequately. These tests are performed before the analysis of any

samples. The parameters and their typical acceptance criteria are outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria
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Parameter Acceptance Criteria

Tailing Factor (T) ≤ 2.0

Theoretical Plates (N) > 2000

Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Visualizations
To further clarify the experimental process and the instrumental setup, the following diagrams

are provided.

Sample & Standard Preparation HPLC Analysis Data Processing

Weighing of Cetamolol HCl Standard and Sample Dissolution in Mobile Phase Sonication & Filtration Injection into HPLC System Chromatographic Separation in C18 Column UV Detection at 272 nm Peak Integration & Quantification Report Generation

Click to download full resolution via product page

Caption: Experimental workflow for the HPLC analysis of Cetamolol Hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [High-performance liquid chromatography (HPLC)
method for Cetamolol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668415#high-performance-liquid-chromatography-
hplc-method-for-cetamolol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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